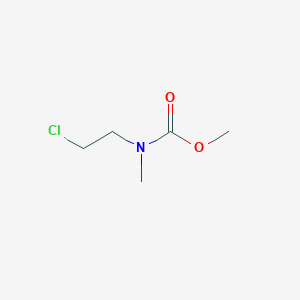

methyl N-(2-chloroethyl)-N-methylcarbamate

CAS No.: 10230-46-3

Cat. No.: VC7498861

Molecular Formula: C5H10ClNO2

Molecular Weight: 151.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10230-46-3 |

|---|---|

| Molecular Formula | C5H10ClNO2 |

| Molecular Weight | 151.59 |

| IUPAC Name | methyl N-(2-chloroethyl)-N-methylcarbamate |

| Standard InChI | InChI=1S/C5H10ClNO2/c1-7(4-3-6)5(8)9-2/h3-4H2,1-2H3 |

| Standard InChI Key | RASAJAJIGMQFBL-UHFFFAOYSA-N |

| SMILES | CN(CCCl)C(=O)OC |

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound features a carbamate backbone (O=C(O-)N-) with two alkyl substituents: a tert-butyl group (C(CH₃)₃) and a 2-chloroethyl moiety (Cl-CH₂-CH₂-). The methyl group attached to the nitrogen atom completes the N-methylcarbamate structure . The tert-butyl group confers steric bulk, influencing the compound’s reactivity and solubility, while the chloroethyl chain introduces electrophilic character, potentially enabling nucleophilic substitution reactions .

Nomenclature and Synonyms

Systematic IUPAC naming identifies this compound as tert-butyl N-(2-chloroethyl)-N-methylcarbamate. Alternative designations include:

-

tert-Butyl (2-chloroethyl)(methyl)carbamate

-

(2-Chloro-ethyl)-methyl-carbamic acid tert-butyl ester

The CAS registry number 220074-38-4 serves as the primary identifier across regulatory and commercial databases .

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆ClNO₂ | |

| Molecular Weight | 193.67 g/mol | |

| CAS Number | 220074-38-4 | |

| EC Number | 815-902-7 | |

| GHS Hazard Statements | H302, H315, H318 |

Synthesis and Industrial Relevance

Synthetic Pathways

While no specific synthesis route for this compound is documented in the provided sources, analogous N-methylcarbamates are typically synthesized via:

For the tert-butyl variant, the tert-butyl alcohol would likely serve as the nucleophile in such reactions, though solvent choices (e.g., acetonitrile, methylene chloride) and catalysts (e.g., triethylamine) would optimize yield .

Agrochemical Context

Physicochemical Properties

Stability and Reactivity

| Hazard Class | GHS Category | Percentage of Reports |

|---|---|---|

| Acute Oral Toxicity | 4 | 50% |

| Skin Irritation | 2 | 50% |

| Eye Damage | 1 | 50% |

Data aggregated from two ECHA C&L notifications .

Environmental and Toxicological Considerations

Ecotoxicology

While specific ecotoxicity data for this compound are unavailable, N-methylcarbamates generally exhibit high aquatic toxicity. For example, methomyl has a 96-hour LC₅₀ of 0.95 mg/L in rainbow trout, suggesting that even low concentrations pose risks to aquatic life . The chloroethyl group may enhance bioaccumulation potential compared to non-halogenated analogs.

Human Health Risks

Exposure routes include dermal absorption, inhalation, and ingestion. Inhibition of acetylcholinesterase (AChE) is the primary mechanism of toxicity for N-methylcarbamates, leading to cholinergic crisis symptoms: miosis, salivation, seizures, and respiratory failure . The tert-butyl group may slow metabolic degradation, prolonging systemic exposure compared to smaller alkyl carbamates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume